molecular formula C26H27ClN2O5 B12131869 1-butyl-3'-[(4-chlorophenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

1-butyl-3'-[(4-chlorophenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12131869
M. Wt: 483.0 g/mol
InChI Key: QTGVRHVTHVVBNN-DQRAZIAOSA-N
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Description

1-butyl-3’-(4-chlorobenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique spiro structure. This compound features a combination of indole and pyrrole rings, which are known for their biological activity and significance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3’-(4-chlorobenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can be achieved through a multi-step process involving the formation of the indole and pyrrole rings, followed by the spirocyclization. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with various amines in the presence of a catalytic amount of iron (III) chloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3’-(4-chlorobenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

1-butyl-3’-(4-chlorobenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-butyl-3’-(4-chlorobenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-butyl-3’-(4-chlorobenzoyl)-4’-hydroxy-1’-(3-methoxypropyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is unique due to its spiro structure, which imparts distinct chemical and biological properties. The combination of indole and pyrrole rings also contributes to its uniqueness, as these structures are known for their diverse biological activities.

Properties

Molecular Formula

C26H27ClN2O5

Molecular Weight

483.0 g/mol

IUPAC Name

(4'E)-1-butyl-4'-[(4-chlorophenyl)-hydroxymethylidene]-1'-(3-methoxypropyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C26H27ClN2O5/c1-3-4-14-28-20-9-6-5-8-19(20)26(25(28)33)21(22(30)17-10-12-18(27)13-11-17)23(31)24(32)29(26)15-7-16-34-2/h5-6,8-13,30H,3-4,7,14-16H2,1-2H3/b22-21-

InChI Key

QTGVRHVTHVVBNN-DQRAZIAOSA-N

Isomeric SMILES

CCCCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)Cl)\O)/C(=O)C(=O)N3CCCOC

Canonical SMILES

CCCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C(=O)N3CCCOC

Origin of Product

United States

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